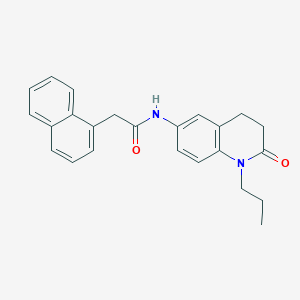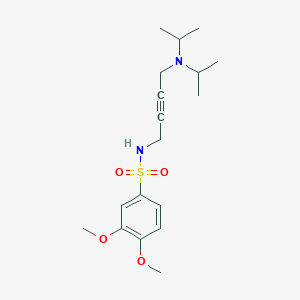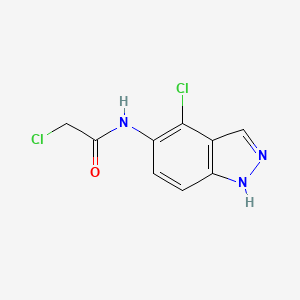![molecular formula C20H22N4OS B2960736 4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251689-76-5](/img/structure/B2960736.png)
4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a pyrrolidine ring, a benzyl group, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The pyrrolidine and thiazole rings will introduce rigidity into the molecule, while the benzyl group and the carboxamide group could participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound will be influenced by the functional groups present in it. For example, the carboxamide group could be hydrolyzed to give a carboxylic acid and an amine. The pyrrolidine ring could undergo various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound will be influenced by the functional groups present in it. For example, the presence of the carboxamide group could increase the polarity of the compound, while the pyrrolidine and thiazole rings could increase its rigidity .Wissenschaftliche Forschungsanwendungen
Functionalization Reactions in Organic Synthesis
- Study on Pyrazole Derivatives : A study by Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of pyrazole derivatives, similar to the compound . They focused on the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and imidazo derivatives, offering insights into the synthetic applications of such compounds in organic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Heterocyclic Synthesis
- Synthesis of Heterocyclic Compounds : In a study by Mohareb et al. (2004), benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and their reactivity was explored to yield various heterocyclic derivatives including pyrazoles and pyrimidines. This research highlights the versatility of such compounds in synthesizing diverse heterocyclic structures, relevant to the compound of interest (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Novel Derivatives and Biological Activity
- Synthesis and Biological Evaluation : Fadda et al. (2013) conducted a study on the synthesis of novel tetrahydropyrimidine-thione and their derivatives, providing a framework for the synthesis of complex structures that could be analogs of the compound . These studies often evaluate the biological activities of the synthesized compounds, although specific activities for the compound were not detailed (Fadda, Bondock, Khalil, & Tawfik, 2013).
Potential Therapeutic Applications
- Inhibition of Mycobacterium tuberculosis : A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues demonstrated the potential of such compounds in inhibiting Mycobacterium tuberculosis, indicating possible therapeutic applications of structurally related compounds (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Molecular Interaction Studies
- Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) explored the molecular interaction of a pyrazole-3-carboxamide compound with the CB1 cannabinoid receptor. This research is relevant for understanding how similar structures might interact with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Zukünftige Richtungen
The compound “4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” could be of interest for further study, given the functional groups and ring systems present in it. Future research could focus on synthesizing this compound and studying its chemical reactivity, physical properties, and potential biological activity .
Eigenschaften
IUPAC Name |
4-methyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-18(26-20(22-15)24-12-4-5-13-24)19(25)21-14-16-6-8-17(9-7-16)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHBBEHFPVPQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2960654.png)
![8-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960655.png)

![4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2960657.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2960659.png)
![2-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]acetamide](/img/structure/B2960660.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2960661.png)

![7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2960665.png)
![4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one](/img/structure/B2960666.png)
![Methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2960667.png)


![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)